Lanatoside - 11014-59-8

Lanatoside

Catalog Number: EVT-272477
CAS Number: 11014-59-8
Molecular Formula: C49H76O19
Molecular Weight: 969.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lanatoside is an FDA approved cardiac glycoside was identified as a candidate anti-dengue compound.
Classification

Lanatoside C belongs to a class of compounds known as cardiac glycosides, which are characterized by their ability to inhibit the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium, which subsequently causes an increase in intracellular calcium concentration, enhancing myocardial contractility. Cardiac glycosides are further classified into two main categories: cardenolides and bufadienolides, with lanatoside C classified as a cardenolide .

Synthesis Analysis

The synthesis of lanatoside C typically involves extraction from natural sources such as Digitalis lanata. The extraction process includes the following steps:

  1. Plant Material Preparation: Fresh or dried leaves of Digitalis lanata are collected.
  2. Solvent Extraction: The leaves are subjected to solvent extraction using methanol or ethanol to dissolve the glycosides.
  3. Concentration: The extract is concentrated under reduced pressure.
  4. Partitioning: The concentrated extract is partitioned using solvents like ethyl acetate.
  5. Chromatographic Purification: The fractions obtained are further purified using column chromatography techniques, such as silica gel chromatography and Sephadex LH-20, which separate the components based on their polarity.
  6. Recrystallization: Final purification is achieved through recrystallization from appropriate solvent mixtures (e.g., dichloromethane/methanol) to isolate lanatoside C .
Molecular Structure Analysis

The molecular formula of lanatoside C is C49H76O20C_{49}H_{76}O_{20}, with a molar mass of approximately 985.13 g/mol. Its structure consists of a steroid nucleus (aglycone) known as digoxigenin, which is attached to four monosaccharide units: two digitoxoses, one glucose, and one 3-acetyldigitoxose.

Structural Features

  • Aglycone Backbone: The steroid framework provides the essential pharmacophore for its biological activity.
  • Glycosidic Bonds: The presence of multiple sugar moieties enhances solubility and bioavailability.
  • Functional Groups: Hydroxyl groups on the sugar moieties contribute to its interaction with cellular targets.

The three-dimensional structure can be visualized using molecular modeling software, revealing how the compound interacts with its biological targets .

Chemical Reactions Analysis

Lanatoside C undergoes several chemical reactions that are relevant for its pharmacological activity:

  1. Hydrolysis: In vivo, lanatoside C can be hydrolyzed by intestinal enzymes or during metabolism to yield active components that exert therapeutic effects.
  2. Enzymatic Reactions: It interacts with various enzymes, primarily the sodium-potassium ATPase pump, leading to increased intracellular calcium levels.
  3. Oxidation-Reduction Reactions: Lanatoside C may participate in redox reactions within cells, influencing reactive oxygen species levels and cellular signaling pathways .
Mechanism of Action

The primary mechanism of action for lanatoside C involves the inhibition of sodium-potassium ATPase in cardiac myocytes. This inhibition leads to:

  • Increased Intracellular Sodium: Elevated sodium levels reduce the activity of sodium-calcium exchange mechanisms, causing an increase in intracellular calcium concentration.
  • Enhanced Myocardial Contractility: The rise in calcium enhances contractile force, improving cardiac output.
  • Regulation of Heart Rate: By affecting electrical conduction through the heart's conduction system, lanatoside C helps manage arrhythmias.

Additionally, recent studies have indicated that lanatoside C may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species and mitochondrial dysfunction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in methanol and ethanol; poorly soluble in water.

Chemical Properties

  • Melting Point: Specific melting point data is not universally available but generally falls within a range typical for glycosides.
  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.

Spectroscopic Data

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the identity and purity of lanatoside C during synthesis .

Applications

Lanatoside C has several significant applications beyond its use as a cardiac glycoside:

  1. Cardiovascular Treatment: Primarily used for managing congestive heart failure and certain arrhythmias.
  2. Cancer Research: Emerging evidence suggests that lanatoside C has potential anticancer properties by inducing apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress .
  3. Pharmacological Studies: Used in research to study cellular signaling pathways related to apoptosis, autophagy, and DNA damage response mechanisms.
Introduction to Lanatoside C as a Multifaceted Bioactive Compound

Lanatoside C (C₄₉H₇₆O₂₀; MW 985.13 g/mol) is a naturally occurring cardiac glycoside first isolated from Digitalis lanata Ehrh. (woolly foxglove) [1] [4] [10]. This secondary metabolite belongs to the cardenolide subclass, characterized by a steroidal core (cyclopentanoperhydrophenanthrene) with an unsaturated lactone ring (butenolide) at C17β and multiple glycosidic bonds [5] [7]. Its complex structure comprises the aglycone digoxigenin linked to a tetrasaccharide chain: D-glucose → (acetyl)-D-digitoxose → D-digitoxose → D-digitoxose [4] [7]. Unlike simpler cardiac glycosides, the C3′″ acetyl group contributes to its distinctive pharmacokinetic behavior [7].

Table 1: Key Structural Features of Lanatoside C

Structural ComponentChemical CharacteristicsBiological Significance
AglyconeDigoxigenin (steroid nucleus with γ-lactone)Binds Na⁺/K⁺-ATPase α-subunit
GlyconeTrisaccharide chain (3 digitoxose units)Solubility modulation
Terminal Sugarβ-D-glucoseMembrane transport facilitation
Acetyl GroupAt C3′″ of middle digitoxoseMetabolic stability enhancement
Olefinic CarbonsC20-C22 (unsaturated lactone)Redox sensitivity

Historical Context and Botanical Origins in Digitalis lanata

The therapeutic use of Digitalis species dates to the 10th century, but systematic study began with William Withering’s 1785 treatise on foxglove (Digitalis purpurea) for "dropsy" (heart failure) [5] [10]. D. lanata, native to Eastern Europe but cultivated globally, emerged as the industrial source of Lanatoside C due to its superior cardenolide yield (0.1–0.6% dry weight in leaves) compared to D. purpurea [1] [10]. Industrial extraction involves methanol extraction followed by chromatographic purification, leveraging the polarity differences between lanatosides A–E [5] [7]. Solid-state ¹³C NMR spectroscopy (CPMAS technique) confirms authenticity by revealing 37 distinct carbon signals, including diagnostic peaks at:

  • δ 180.6 ppm (C23 carbonyl)
  • δ 172.5 ppm (acetyl carbonyl)
  • δ 115.7–178.7 ppm (C20-C22 olefinic carbons) [1] [7]

Table 2: Historical Milestones in Lanatoside C Research

YearDevelopmentSignificance
1785Withering’s clinical use of DigitalisFoundation of cardiotonic therapy
1930Isolation of digoxin from D. lanataEnabled purification of related glycosides
1950sIndustrial-scale Lanatoside C productionApproved for atrial fibrillation management
1967First report of anticancer propertiesRevealed non-cardiac bioactivities
2020sMolecular target identificationValidated repurposing for oncology

Pharmacological Repurposing: Transition from Cardiotonic Agent to Anticancer Candidate

Lanatoside C’s primary mechanism involves specific inhibition of Na⁺/K⁺-ATPase, increasing intracellular Na⁺ and subsequently Ca²⁺ via the Na⁺/Ca²⁺ exchanger (NCX). This augments myocardial contractility [2] [5]. Repurposing emerged from epidemiological observations: cancer patients receiving cardiac glycosides exhibited lower tumor recurrence rates [3] [6]. Lanatoside C demonstrates selective cytotoxicity against malignant cells (IC₅₀ 45–344 nM) versus normal cells (IC₅₀ >434 nM) across diverse lineages:

  • Prostate Cancer: 79.72 nM (PC-3), 96.62 nM (DU145) at 48h [3]
  • Cholangiocarcinoma: 50–100 nM (HuCCT-1, TFK-1) [8]
  • Breast/Lung/Liver: 45–96 nM (MCF-7, A549, HepG2) [6]

Mechanistic studies reveal multitargeted anticancer effects:

  • Cell Cycle Arrest: G₂/M blockade via MAPK/Wnt pathway modulation [6]
  • Apoptosis Induction: Mitochondrial membrane potential (MMP) loss → cytochrome c release → caspase-3/9 activation [1] [8]
  • STAT3 Inhibition: Downregulation of Bcl-2/Bcl-xL and upregulation of Bax [8]
  • Reactive Oxygen Species (ROS): Dose-dependent ROS generation triggering DNA damage [6] [8]
  • TNF/IL-17 Pathway Modulation: Disruption of pro-tumorigenic cytokine networks [3]

Table 3: Anticancer Mechanisms Validated In Vitro/In Vivo

Mechanistic PathwayKey Molecular EventsExperimental Models
Cell Cycle Arrestp21/p27 upregulation; Cyclin B1 suppressionMCF-7, A549, HepG2 cells [6]
Mitochondrial ApoptosisBax/Bcl-2 ratio ↑; caspase-3 cleavageHuCCT-1 xenografts [8]
STAT3 InactivationPhospho-STAT3 ↓; Bcl-xL suppressionTFK-1 cells, murine models [8]
DNA DamageγH2AX foci accumulation; comet assay positivityHCT116 colon cancer [6]
ImmunomodulationIL-17/TNF-α axis suppressionPC-3 prostate cancer [3]

Current Research Gaps and Emerging Scientific Interest

Despite promising data, critical knowledge gaps persist:

  • Hormone-Refractory Cancer Specificity: Differential sensitivity in castration-resistant prostate cancer (LNCaP IC₅₀ 304.6 nM vs. PC-3 45.43 nM) lacks mechanistic explanation [3].
  • Metabolic Fate: Limited data exist on Lanatoside C’s tumor-specific biodistribution or interaction with hepatic CYP450 isoforms (e.g., CYP3A5, CYP2B6) [9].
  • Microenvironmental Crosstalk: Effects on cancer-associated fibroblasts or immune cells within tumor stroma remain underexplored [8].
  • Structural Optimization: Structure-activity relationships (SAR) for oncologic targets versus Na⁺/K⁺-ATPase are unvalidated [6] [7].
  • Network Pharmacology: Although KDR, STAT3, ABCB1 are predicted targets, direct binding assays are lacking [9].

Emerging research avenues include:

  • Combination Therapies: Synergy with gemcitabine in cholangiocarcinoma [8]
  • Inflammasome Modulation: NLRP3/IL-1β pathway regulation in ulcerative colitis models [9]
  • Drug Delivery Systems: Nanoparticle encapsulation to enhance tumor selectivity [8]

Table 4: Priority Research Domains for Lanatoside C

Knowledge GapResearch PriorityRelevant Models/Methods
Target specificityCompare Na⁺/K⁺-ATPase vs. STAT3 bindingMolecular docking, surface plasmon resonance
Metabolic profilingIdentify tumor-specific metabolitesLC-MS/MS in xenograft tissues
Tumor microenvironmentAssess T-cell infiltration post-treatmentSyngeneic mouse models, CyTOF
Resistance mechanismsCharacterize ATP1A1 mutationsCRISPR screens, long-term exposure assays
PolypharmacologyMap kinome/phosphoproteome changesPhospho-antibody arrays, SILAC proteomics

Concluding RemarksLanatoside C exemplifies botanical pharmacophore repurposing, transitioning from a cardiotonic staple to a multifaceted anticancer candidate. Its structural complexity enables engagement with oncology-relevant targets (STAT3, MAPK, TNF/IL-17) beyond Na⁺/K⁺-ATPase. Addressing defined research gaps—particularly tumor-selective delivery and resistance mechanisms—will determine its translational viability. As natural product screening converges with network pharmacology, Lanatoside C offers a template for leveraging glycoside diversity in drug discovery.

Properties

CAS Number

11014-59-8

Product Name

Lanatoside

IUPAC Name

[(2R,3R,4S)-6-[(2R,3S,4S)-4-hydroxy-6-[(2R,3S,4S)-4-hydroxy-6-[[(3S,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate

Molecular Formula

C49H76O19

Molecular Weight

969.1 g/mol

InChI

InChI=1S/C49H76O19/c1-22-43(66-38-18-33(53)44(23(2)61-38)67-39-19-34(63-25(4)51)45(24(3)62-39)68-46-42(57)41(56)40(55)35(20-50)65-46)32(52)17-37(60-22)64-28-9-12-47(5)27(16-28)7-8-31-30(47)10-13-48(6)29(11-14-49(31,48)58)26-15-36(54)59-21-26/h15,22-24,27-35,37-46,50,52-53,55-58H,7-14,16-21H2,1-6H3/t22-,23-,24-,27?,28+,29-,30+,31?,32+,33+,34+,35+,37?,38?,39?,40+,41-,42+,43-,44-,45-,46?,47+,48-,49?/m1/s1

InChI Key

YFGQJKBUXPKSAW-ZUDKKNPISA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O

Solubility

Soluble in DMSO

Synonyms

Lanatoside; ABC lanatoside complex; Lantoside;

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](CC(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CCC5(C4CCC3C2)O)C6=CC(=O)OC6)C)C)O)OC7C[C@@H]([C@@H]([C@H](O7)C)OC8C[C@@H]([C@@H]([C@H](O8)C)OC9[C@H]([C@@H]([C@H]([C@@H](O9)CO)O)O)O)OC(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.